![molecular formula C20H26O2 B14298841 1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene CAS No. 113011-60-2](/img/structure/B14298841.png)
1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene is an organic compound with a complex structure that includes two benzene rings connected by an ethane bridge with oxypropane linkages
Preparation Methods
The synthesis of 1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene typically involves the reaction of ethane-1,1-diol with benzene derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between ethane-1,1-diol and benzene in the presence of a dehydrating agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which 1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene can be compared with similar compounds such as:
3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid: This compound has a similar ethane-oxy linkage but differs in its functional groups and overall structure.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Another similar compound with benzene rings connected by an ethane-oxy bridge.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound features ethene linkages instead of ethane, leading to different chemical properties.
Properties
CAS No. |
113011-60-2 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[1-(3-phenylpropoxy)ethoxy]propylbenzene |
InChI |
InChI=1S/C20H26O2/c1-18(21-16-8-14-19-10-4-2-5-11-19)22-17-9-15-20-12-6-3-7-13-20/h2-7,10-13,18H,8-9,14-17H2,1H3 |
InChI Key |
RCCZQXCDIKTFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


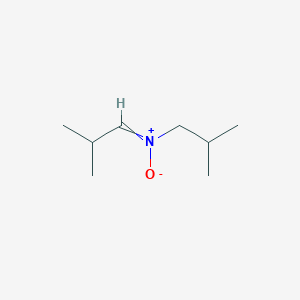
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
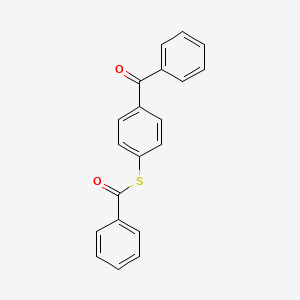
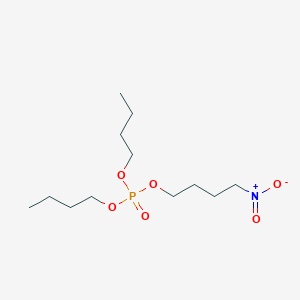
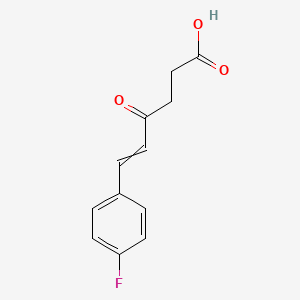
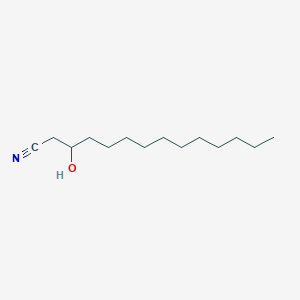
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
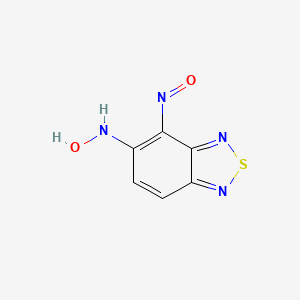
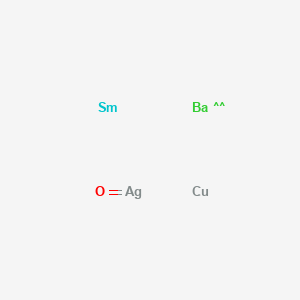
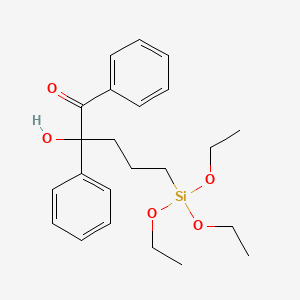
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
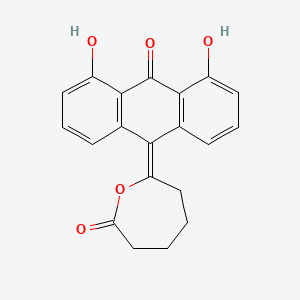
![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
